6-(3-nitrophenyl)-3,4-dihydrospiro(2H-[1,3]thiazolo[3,2-b][1,2,4,5]tetraazine-3,1'-cyclooctane)
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Overview
Description
6-(3-nitrophenyl)-3,4-dihydrospiro(2H-[1,3]thiazolo[3,2-b][1,2,4,5]tetraazine-3,1'-cyclooctane) is a novel compound that has gained significant attention in the scientific research community. This compound has shown promising results in various studies, making it a potential candidate for further research.
Mechanism of Action
The exact mechanism of action of 6-(3-nitrophenyl)-3,4-dihydrospiro(2H-[1,3]thiazolo[3,2-b][1,2,4,5]tetraazine-3,1'-cyclooctane) is not yet fully understood. However, it is believed that this compound works by inhibiting specific enzymes and signaling pathways in the body.
Biochemical and Physiological Effects:
Studies have shown that 6-(3-nitrophenyl)-3,4-dihydrospiro(2H-[1,3]thiazolo[3,2-b][1,2,4,5]tetraazine-3,1'-cyclooctane) has various biochemical and physiological effects. These include anti-inflammatory, anti-cancer, and anti-microbial activities. Additionally, this compound has been shown to have potential neuroprotective effects.
Advantages and Limitations for Lab Experiments
The advantages of using 6-(3-nitrophenyl)-3,4-dihydrospiro(2H-[1,3]thiazolo[3,2-b][1,2,4,5]tetraazine-3,1'-cyclooctane) in lab experiments include its potential therapeutic applications and its ability to inhibit specific enzymes and signaling pathways. However, the limitations of using this compound in lab experiments include its challenging synthesis and the need for expertise in organic chemistry.
Future Directions
There are several future directions for research on 6-(3-nitrophenyl)-3,4-dihydrospiro(2H-[1,3]thiazolo[3,2-b][1,2,4,5]tetraazine-3,1'-cyclooctane). These include further studies on its potential therapeutic applications, its mechanism of action, and its use in drug delivery systems. Additionally, research can be conducted to optimize the synthesis method of this compound, making it more accessible for further research.
Synthesis Methods
The synthesis of 6-(3-nitrophenyl)-3,4-dihydrospiro(2H-[1,3]thiazolo[3,2-b][1,2,4,5]tetraazine-3,1'-cyclooctane) is a multi-step process that involves the use of various reagents and catalysts. The exact details of the synthesis method are beyond the scope of this paper. However, it is worth noting that the synthesis of this compound is challenging and requires expertise in organic chemistry.
Scientific Research Applications
The potential applications of 6-(3-nitrophenyl)-3,4-dihydrospiro(2H-[1,3]thiazolo[3,2-b][1,2,4,5]tetraazine-3,1'-cyclooctane) in scientific research are vast. This compound has shown promising results in various studies, including anti-inflammatory, anti-cancer, and anti-microbial activities. Additionally, this compound has been studied for its potential use in drug delivery systems.
properties
Product Name |
6-(3-nitrophenyl)-3,4-dihydrospiro(2H-[1,3]thiazolo[3,2-b][1,2,4,5]tetraazine-3,1'-cyclooctane) |
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Molecular Formula |
C17H21N5O2S |
Molecular Weight |
359.4 g/mol |
IUPAC Name |
6-(3-nitrophenyl)spiro[2,4-dihydro-[1,3]thiazolo[3,2-b][1,2,4,5]tetrazine-3,1//'-cyclooctane] |
InChI |
InChI=1S/C17H21N5O2S/c23-22(24)14-8-6-7-13(11-14)15-12-25-16-18-19-17(20-21(15)16)9-4-2-1-3-5-10-17/h6-8,11-12,19-20H,1-5,9-10H2 |
InChI Key |
FCSGMXHIFDYWCV-UHFFFAOYSA-N |
SMILES |
C1CCCC2(CCC1)NN=C3N(N2)C(=CS3)C4=CC(=CC=C4)[N+](=O)[O-] |
Canonical SMILES |
C1CCCC2(CCC1)NN=C3N(N2)C(=CS3)C4=CC(=CC=C4)[N+](=O)[O-] |
Origin of Product |
United States |
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